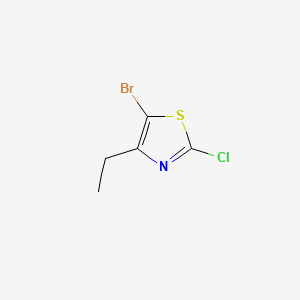

![molecular formula C26H36Br2O2S2 B567006 2,6-ジブロモ-4,8-ビス(オクチルオキシ)ベンゾ[1,2-b:4,5-b']ジチオフェン CAS No. 1294515-75-5](/img/structure/B567006.png)

2,6-ジブロモ-4,8-ビス(オクチルオキシ)ベンゾ[1,2-b:4,5-b']ジチオフェン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

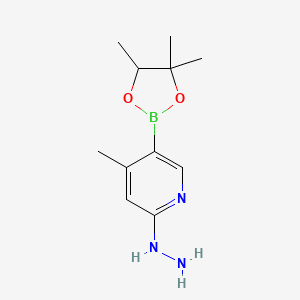

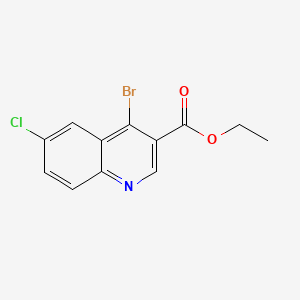

“2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport .

Synthesis Analysis

This compound has been synthesized as an electron-donating monomer and introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization . It has also been synthesized using Benzo [1,2-b:4,5-b’]dithiophene as a starting material .Molecular Structure Analysis

The molecule has a planar symmetrical structure, which is conducive to better π-π stacking and good electron delocalization . This structure encourages charge transport, making it a valuable component in the field of organic electronics .Chemical Reactions Analysis

The compound has been used as a simple electron-donating monomer in the synthesis of high-efficiency organic solar cells . It was introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .Physical and Chemical Properties Analysis

The compound is a solid at 20°C . The melting point ranges from 61.0 to 65.0°C .科学的研究の応用

有機光起電力における混合活性層

有機光起電力デバイスの作製において、BDT-Oは他の材料と混合されて活性層を作成してきました。例えば、ポリ[[4,8-ビス[(2-エチルヘキシル)オキシ]ベンゾ[1,2-b:4,5-b’]ジチオフェン-2,6-ジイル][3-フルオロ-2-[(2-エチルヘキシル)カルボニル]チエノ[3,4-b]チオフェンジイル]](PTB7)と[6,6]-フェニルC71-酪酸メチルエステル(PC71BM)の混合活性層はOPVで使用されています。これらのブレンドは性能を向上させ、興味深い形態学的進化を示し、デバイス全体の効率に貢献しています .

光検出器

BDT-Oベースの材料は、その光検出能力について調査されてきました。可視光および近赤外線領域での吸収特性により、光検出器での使用に適した候補となっています。

要約すると、2,6-ジブロモ-4,8-ビス(オクチルオキシ)ベンゾ[1,2-b:4,5-b']ジチオフェンは、有機エレクトロニクス、光起電力、およびオプトエレクトロニクスデバイスに有望です。研究者らはこれらの多様な分野におけるその可能性を探求し続けており、その用途の全範囲を解き放つことを目指しています。さらに詳しい情報が必要な場合や、追加の質問がある場合は、遠慮なくお問い合わせください!😊

作用機序

Target of Action

The primary target of 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene, also known as 2,6-dibromo-4,8-dioctoxythieno2,3-fbenzothiole, is the electron transport chain in organic solar cells . This compound acts as an electron-donating monomer , contributing to the generation of electric current when exposed to sunlight.

Mode of Action

This compound interacts with its targets through a process called D-A non-equivalent random copolymerization . It is introduced into the D-A backbone of PM6, a polymer used in solar cells, as the third component . This interaction results in changes in the absorption, energy levels, and molecular arrangement of the polymers, enhancing solar light-harvesting and charge transport .

Biochemical Pathways

The affected pathway is the photovoltaic (PV) performance of the polymers in the solar cells . The introduction of this compound into the PM6 polymer enhances the absorption of solar light and improves charge transport, leading to increased efficiency of the solar cells .

Pharmacokinetics

It has a melting point of 63 °C and a boiling point of 632.3±50.0 °C at 760 mmHg . These properties may influence its stability and performance in various environmental conditions.

Result of Action

The result of the action of this compound is the production of high-efficiency organic solar cells . Solar cells fabricated with this compound and the common acceptor Y6 achieved a power conversion efficiency (PCE) of 17.65%, which is significantly higher than that of the reference PM6:Y6-based device .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and light exposure. The devices based on this compound exhibit high thermal- and storage-stability, as well as outstanding photo-stability . This suggests that the compound performs well under various environmental conditions, making it suitable for use in solar cells.

Safety and Hazards

将来の方向性

The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .

特性

IUPAC Name |

2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDTYKIKNMZTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Br2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738238 |

Source

|

| Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294515-75-5 |

Source

|

| Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

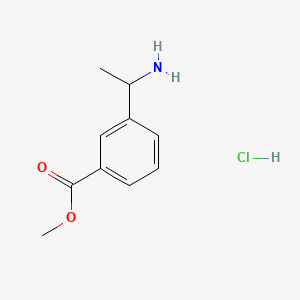

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)

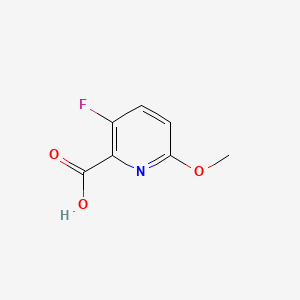

![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

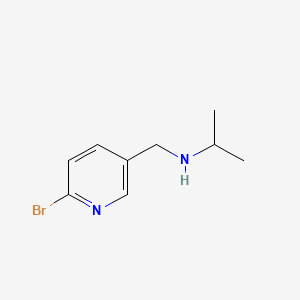

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)